molecular formula C14H14N2O5 B4737586 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4737586
M. Wt: 290.27 g/mol
InChI Key: DVMKIVJJMMQECB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMMP, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the formation of a complex with metal ions, which leads to a change in the fluorescence properties of the compound. The complex formation is dependent on the concentration of the metal ions, pH, and temperature.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are required to investigate the long-term effects of the compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its high selectivity and sensitivity towards metal ions, making it a promising tool for the detection of metal ions in biological systems. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

Future research on 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are required to investigate the potential application of 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in other fields such as environmental monitoring and materials science.
Conclusion:
In conclusion, 5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained attention in the scientific community due to its potential application as a fluorescent probe for the detection of metal ions. The compound exhibits high selectivity and sensitivity towards metal ions, making it a promising tool for the detection of metal ions in biological systems. Further research is required to investigate the long-term effects of the compound on biological systems and to explore its potential application in other fields.

Scientific Research Applications

5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential application as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound exhibits a high selectivity and sensitivity towards these metal ions, making it a promising tool for the detection of metal ions in biological systems.

properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-16-13(18)9(12(17)15-14(16)19)6-8-4-5-10(20-2)11(7-8)21-3/h4-7H,1-3H3,(H,15,17,19)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKIVJJMMQECB-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
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5-(3,4-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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